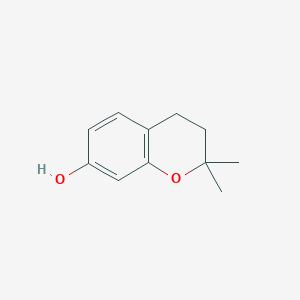

2,2-Dimethylchroman-7-ol

Descripción

Contextualization within Chroman and Benzopyran Derivative Chemistry

The chroman framework, a core component of 2,2-Dimethylchroman-7-ol, is a bicyclic system where a benzene (B151609) ring is fused to a dihydropyran ring. nih.gov This structural motif is a prominent feature in a vast array of naturally occurring and synthetic molecules, including flavonoids, tocopherols (B72186) (Vitamin E), and anthocyanins. researchgate.net The broader class of benzopyrans, to which chromans belong, is recognized for its diverse pharmacological activities. researchgate.netijbpas.com

The specific structure of this compound, featuring two methyl groups at the second carbon and a hydroxyl group at the seventh position, imparts distinct chemical properties. smolecule.com The gem-dimethyl substitution enhances metabolic stability, a desirable trait in medicinal chemistry. The hydroxyl group, being a reactive site, allows for a variety of chemical modifications, enabling the synthesis of a wide range of derivatives. smolecule.com

The synthesis of this compound and its analogs can be achieved through several methods. These include the alkylation of phenolic precursors followed by cyclization, one-pot three-component reactions, and microwave-assisted synthesis, which can improve yields and reduce reaction times. smolecule.com

Significance as a Research Scaffold and Lead Compound Precursor in Medicinal Chemistry

The chroman nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a multitude of biological targets. nih.govsmolecule.com This makes this compound an excellent starting point for the design and synthesis of novel therapeutic agents. Its structure serves as a versatile building block for creating libraries of compounds with diverse biological activities. nih.govsmolecule.com

The hydroxyl group at the 7-position is particularly important for its biological activity and for derivatization. For instance, the presence of a methoxy (B1213986) group at the 7th position in some chroman derivatives has been shown to be a potent blocker of TNF-α production, an important factor in inflammation. rjptonline.org

The applications of this compound and its derivatives span several fields:

Pharmaceuticals: Its inherent biological activities, including antioxidant and antimicrobial properties, make it a candidate for drug development. smolecule.com

Cosmetics: Its antioxidant properties suggest potential use in skincare formulations. smolecule.com

Agriculture: Its antimicrobial characteristics indicate possible applications in agricultural chemicals. smolecule.com

Overview of Current Research Trajectories and Academic Interest in this compound and its Derivatives

Current research on this compound and its derivatives is vibrant and multifaceted, exploring a wide range of potential therapeutic applications.

Antimicrobial and Antifungal Activity: Researchers have synthesized series of derivatives, such as 6-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2,2-dimethylchroman-7-ol, which have demonstrated significant antimicrobial activity, in some cases exceeding that of standard drugs like streptomycin (B1217042) and nystatin. smolecule.com Another study focused on the synthesis of pyrimidine (B1678525) derivatives from this compound, which also showed promising antimicrobial properties. jocpr.com

Anticancer Research: The chroman scaffold is found in several natural products with anticancer activity. ijbpas.com Consequently, derivatives of this compound are being investigated for their potential as anticancer agents. Studies have shown that some chroman derivatives can inhibit the growth of human breast cancer cell lines. nih.gov

Anti-inflammatory and Antioxidant Properties: The antioxidant potential of this compound is a key area of interest. smolecule.com This property is crucial for combating oxidative stress, which is implicated in numerous diseases. smolecule.com Research has also explored the synthesis of novel 2,2-dimethylchroman (B156738) analogs as potent inhibitors of tumor necrosis factor-α-induced expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule in inflammatory processes. researchgate.net

Neurological Applications: Derivatives of the closely related 7-methoxy-2,2-dimethylchroman-6-ol have been investigated as multi-target agents for Alzheimer's disease, showing promise in inhibiting key enzymes and protein aggregation involved in the disease's pathology. nih.gov Other chroman derivatives have been studied for their potential antiepileptic activity. nih.gov

Synthetic Methodology: A significant portion of the research focuses on developing novel and efficient synthetic methods for this compound and its derivatives. This includes the use of microwave-assisted one-pot synthesis and the development of new catalytic systems. mdpi.comresearchgate.net For example, an efficient method for preparing unnatural α-amino acids containing the 7-hydroxy-2,2-dimethyl-chroman moiety has been described. researchgate.net

The table below summarizes some of the key research findings and applications of this compound and its derivatives.

| Research Area | Derivative/Compound Class | Key Findings |

| Antimicrobial | 6-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2,2-dimethylchroman-7-ol | Exhibited very good to excellent antimicrobial activity. smolecule.com |

| Antimicrobial | Pyrimidine derivatives | Demonstrated antimicrobial properties. jocpr.com |

| Anticancer | Chroman derivatives | Showed inhibitory effects on human breast cancer cell lines. nih.gov |

| Anti-inflammatory | 2,2-dimethylchroman analogs | Acted as potent inhibitors of TNF-α-induced ICAM-1 expression. researchgate.net |

| Neuroprotection | 7-methoxy-2,2-dimethylchroman-6-ol derivatives | Investigated as multi-target agents for Alzheimer's disease. nih.gov |

| Antiepileptic | Chroman derivatives | Showed antiepileptic activity in preclinical models. nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZKBTFRXIAYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452955 | |

| Record name | 2,2-dimethylchroman-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31005-72-8 | |

| Record name | 2,2-dimethylchroman-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,2 Dimethylchroman 7 Ol

Diverse Synthetic Routes for the 2,2-Dimethylchroman (B156738) Core

The construction of the 2,2-dimethylchroman framework can be achieved through several synthetic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Alkylation and Cyclization Strategies from Phenolic Precursors

A common and direct approach to the 2,2-dimethylchroman core involves the reaction of a phenolic precursor, such as resorcinol (B1680541), with a suitable alkylating agent followed by cyclization. For instance, the reaction of resorcinol with 3,3-dimethylacrylic acid can lead to the formation of 7-hydroxy-2,2-dimethylchroman-4-one. This transformation is often catalyzed by a Lewis acid.

Another strategy involves the nuclear isoprenylation of phenols. The reaction of phenols with isoprene (B109036) in the presence of an acid catalyst like phosphoric acid (H₃PO₄) or a solid acid catalyst such as Amberlyst® 15 can yield 2,2-dimethylchromans. Amberlyst® 15 has been shown to efficiently catalyze the condensation of phenols with isoprene, offering improved yields and better positional selectivity.

One-Pot Multicomponent Reaction Protocols

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency and atom economy. Several MCRs have been developed for the synthesis of chromane (B1220400) derivatives. For example, a three-component reaction between 4-hydroxycoumarin (B602359), aromatic aldehydes, and a cyclic 1,3-diketone, catalyzed by p-toluene sulfonic acid under solvent-free conditions, provides an efficient route to tetrahydro-chromeno[4,3-b]chromene-6,8-dione derivatives. psu.edu While not directly yielding 2,2-Dimethylchroman-7-ol, these methods highlight the potential of MCRs in constructing complex chromane systems in a single step. Molecular iodine has also been utilized as a catalyst in a one-pot multicomponent domino reaction of aromatic aldehydes, 4-hydroxycoumarin derivatives, and 3-aminopyrazoles to synthesize dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. rsc.org

A one-pot, three-multicomponent reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) in the presence of catalytic triethylamine (B128534) has been used to synthesize novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives. mdpi.com Furthermore, a four-component domino reaction of ethyl-3-oxo-4-(arylsulfonyl) butanoates, aromatic aldehydes, dimedone, and ammonium (B1175870) acetate (B1210297) under microwave irradiation in solvent-free conditions has been developed to furnish a library of novel hexahydroquinoline derivatives. thebioscan.com These examples demonstrate the versatility of one-pot multicomponent reactions in generating diverse heterocyclic scaffolds, including those related to the chromane core.

Microwave-Assisted Synthesis Approaches for Enhanced Efficiency

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase yields, and often lead to cleaner reactions. This technology has been successfully applied to the synthesis of chromane and related heterocyclic systems. For instance, the synthesis of 7-hydroxy-4-methyl coumarin (B35378) has been achieved with an optimum yield of 55.25% by reacting resorcinol and ethyl acetoacetate (B1235776) with SnCl₂·2H₂O as a catalyst under solvent-free microwave irradiation.

In another example, a metal-free, one-pot microwave-assisted procedure has been developed for the synthesis of 4-aryl-1,4-dihydrochromene-triazoles using PEG400 as the solvent. nih.govrsc.org This method provides good yields and short reaction times. nih.govrsc.org The Perkin condensation with subsequent intramolecular lactonization has also been performed as a one-pot synthesis of 2-(2-oxo-2H-chromen-3-yl)acetic acids under microwave irradiation, significantly reducing the reaction time from hours to minutes. researchgate.net Furthermore, a four-component domino reaction to produce hexahydroquinoline derivatives has been efficiently carried out under microwave irradiation in solvent-free conditions. thebioscan.com

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | SnCl₂·2H₂O, Microwave, Solvent-free | 7-Hydroxy-4-methyl coumarin | 55.25% | |

| "Click" Reaction | Substituted benzaldehydes, Nitromethane, Sodium azide | Microwave, PEG400 | 4-Aryl-1,4-dihydrochromene-triazoles | Good | nih.govrsc.org |

| Perkin Condensation/Lactonization | Substituted salicylaldehydes, Succinic anhydride (B1165640) | Microwave | 2-(2-Oxo-2H-chromen-3-yl)acetic acids | Not specified | researchgate.net |

| Hantzsch Condensation | Ethyl-3-oxo-4-(arylsulfonyl) butanoates, Aromatic aldehydes, Dimedone, Ammonium acetate | Microwave, Solvent-free | Hexahydroquinoline derivatives | Very high | thebioscan.com |

Specific Mechanistic Pathways in Chroman Core Synthesis (e.g., Kabbe Condensation and Subsequent Reduction)

The Kabbe condensation is a valuable reaction for the synthesis of chroman-4-ones, which are direct precursors to chromanes like this compound. orgsyn.org This reaction involves the condensation of a 2'-hydroxyacetophenone (B8834) with an aliphatic ketone. orgsyn.org The mechanism is proposed to proceed through an aldol (B89426) condensation followed by an intramolecular cyclization.

More recently, a mild organocatalyzed Kabbe condensation protocol has been developed for the synthesis of 2,2-dialkylchroman-4-ones. orgsyn.org This method utilizes pyrrolidine (B122466) and butyric acid as co-additives in DMSO at ambient temperature. orgsyn.org The reaction tolerates a range of substituents on the 2'-hydroxyacetophenone and various cyclic and acyclic alkyl ketones. orgsyn.org For example, the reaction of 2'-hydroxy-5'-methoxyacetophenone (B48926) with 6-methyl-5-hepten-2-one (B42903) in the presence of pyrrolidine and butyric acid in DMSO yields 6-methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one. orgsyn.org

Following the Kabbe condensation to form the chroman-4-one, a subsequent reduction of the ketone functionality is required to obtain the chroman skeleton. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), to yield the corresponding chroman-4-ol, which can be further deoxygenated if necessary.

Functional Group Interconversions on this compound

The hydroxyl group at the 7-position of the 2,2-dimethylchroman core is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives.

Derivatization of the Hydroxyl Group: Esterification and Ether Formation

Esterification: The phenolic hydroxyl group of this compound can be readily converted into an ester. This is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride in the presence of a suitable catalyst or base. For example, the Steglich esterification can be employed for the selective esterification of chromane diols, maintaining the cis-configuration. nih.gov In a more general context, the esterification of secondary metabolite compounds, which often contain phenolic hydroxyl groups, can be carried out using various reagents and conditions to produce ester derivatives. medcraveonline.com

| Alcohol Substrate | Acylating Agent | Catalyst/Conditions | Ester Product | Yield | Reference |

|---|---|---|---|---|---|

| cis-Chroman diol | Carboxylic acid | Steglich reaction (DCC, DMAP) | cis-Chroman ester | Not specified | nih.gov |

| Eugenol | Caprylic acid | Lipozyme TLIM, n-hexane, 65°C | Eugenyl caprylate | 72% | medcraveonline.com |

| Eugenol | Benzoic acid | S. aureus lipase | Eugenyl benzoate | 56.13% | medcraveonline.com |

Ether Formation: The synthesis of ethers from this compound can be accomplished through various methods, with the Williamson ether synthesis being a prominent example. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alkylation of 2-(t-butyldimethylsilyloxy)-4-methoxyacetophenone with an alkyl halide using potassium tertiary butoxide has been reported as a key step in the synthesis of 3-substituted-7-methoxy-4H-1-benzopyran-4-ones. ijrpc.com Polybrominated diphenyl ethers have also been synthesized, demonstrating the formation of aryl ethers, although the specific conditions are not directly applicable to this compound without modification. nih.gov

Oxidative Transformations and Product Characterization

The phenolic nature of this compound makes it susceptible to oxidation, leading to the formation of quinone-type compounds. The course of the oxidation and the nature of the products are highly dependent on the oxidant used.

Common oxidizing agents for phenols that can be applied to this compound include Fremy's salt (potassium nitrosodisulfonate) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Oxidation with Fremy's Salt: Fremy's salt is a stable free radical that is particularly effective for the oxidation of phenols to quinones. The reaction of this compound with Fremy's salt is expected to yield the corresponding p-quinone, 2,2-dimethylchroman-6,7-dione . This transformation proceeds via a radical mechanism.

Oxidation with DDQ: DDQ is a high-potential quinone that is a powerful oxidizing agent. It is commonly used for the dehydrogenation of hydroaromatic compounds to their aromatic counterparts. In the case of this compound, DDQ can also effect the oxidation of the phenol (B47542) to a quinone. The reaction likely proceeds through a hydride abstraction mechanism.

Product Characterization: The resulting quinone, 2,2-dimethylchroman-6,7-dione , can be characterized by various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum would show the appearance of two new strong carbonyl (C=O) stretching bands in the region of 1650-1680 cm⁻¹, characteristic of a quinone moiety, and the disappearance of the broad hydroxyl (-OH) stretching band of the starting phenol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would exhibit the disappearance of the phenolic hydroxyl proton signal. The signals for the aromatic protons would shift downfield due to the electron-withdrawing effect of the quinone carbonyls.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would be distinguished by the appearance of two new signals in the downfield region (typically 180-190 ppm) corresponding to the two carbonyl carbons of the quinone.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the oxidized product.

| Starting Material | Oxidizing Agent | Major Product | Key Characterization Data |

| This compound | Fremy's Salt | 2,2-Dimethylchroman-6,7-dione | IR: ~1660 cm⁻¹ (C=O); ¹³C NMR: ~185 ppm (C=O) |

| This compound | DDQ | 2,2-Dimethylchroman-6,7-dione | IR: ~1660 cm⁻¹ (C=O); ¹³C NMR: ~185 ppm (C=O) |

Construction of Complex Heterocyclic Systems via this compound Scaffolding

The this compound framework is an excellent starting point for the synthesis of more elaborate heterocyclic systems. By functionalizing the aromatic ring, a variety of fused and appended heterocycles can be constructed.

Synthesis of Pyrano[3,2-b]xanthen-7(2H)-one Derivatives

The synthesis of pyrano[3,2-b]xanthen-7(2H)-one derivatives from this compound can be envisioned through a multi-step sequence. A key transformation is the construction of the xanthone (B1684191) core, which can be achieved by the condensation of a salicylic (B10762653) acid derivative with a phenol.

A plausible synthetic route involves the following steps:

Carboxylation of this compound: The first step is the introduction of a carboxylic acid group at the 6-position of the chroman ring to generate a salicylic acid analogue. This can be achieved through a Kolbe-Schmitt reaction or a palladium-catalyzed C-H carboxylation.

Condensation with a Phenol: The resulting 7-hydroxy-2,2-dimethylchroman-6-carboxylic acid can then be condensed with a suitable phenol, such as resorcinol, in the presence of a dehydrating agent like Eaton's reagent (methanesulfonic acid/phosphorus pentoxide) or a mixture of zinc chloride and phosphoryl chloride. This reaction proceeds via an initial Friedel-Crafts acylation followed by an intramolecular cyclization to form the xanthone core.

Final Cyclization: The resulting intermediate, a dihydroxyxanthone with the 2,2-dimethylpyran ring, can then undergo a final intramolecular cyclization to form the pyrano[3,2-b]xanthen-7(2H)-one derivative.

Incorporation of Pyrimidine (B1678525) Moieties into Chroman Structures

The synthesis of pyrimidine-containing chroman derivatives typically proceeds through a chalcone (B49325) intermediate. The chalcone is then cyclized with a suitable three-atom component, such as guanidine (B92328), to form the pyrimidine ring. jocpr.comresearchgate.net

The synthesis can be outlined as follows:

Acylation of this compound: The chroman ring is first acylated at the 6-position to introduce an acetyl group. This can be achieved via a Friedel-Crafts acylation or a Fries rearrangement of the corresponding acetate ester. The product of this reaction is 6-acetyl-7-hydroxy-2,2-dimethylchroman . nih.govacs.orgconicet.gov.ar

Claisen-Schmidt Condensation: The resulting acetylchroman is then subjected to a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) to form a chalcone, specifically 1-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-arylprop-2-en-1-one . jocpr.comresearchgate.net

Cyclization to Pyrimidine: The chalcone is then reacted with guanidine hydrochloride in the presence of a base to yield the desired 2-amino-4-aryl-6-(7-hydroxy-2,2-dimethylchroman-6-yl)pyrimidine . jocpr.comresearchgate.net

| Step | Reactants | Product |

| 1 | This compound, Acetylating agent | 6-Acetyl-7-hydroxy-2,2-dimethylchroman |

| 2 | 6-Acetyl-7-hydroxy-2,2-dimethylchroman, Aromatic aldehyde | 1-(7-Hydroxy-2,2-dimethylchroman-6-yl)-3-arylprop-2-en-1-one |

| 3 | Chalcone from step 2, Guanidine hydrochloride | 2-Amino-4-aryl-6-(7-hydroxy-2,2-dimethylchroman-6-yl)pyrimidine |

Integration of Isoxazole (B147169) Linkers for Unnatural Alpha-Amino Acid Synthesis

A novel and efficient method for the preparation of unnatural α-amino acids containing the 7-hydroxy-2,2-dimethylchroman moiety involves the use of an isoxazole ring as a linker. rsc.orgrsc.org This synthesis is achieved through a 1,3-dipolar cycloaddition reaction.

The key steps are:

Formylation of this compound: The chroman is first formylated at the 6-position to yield 6-formyl-7-hydroxy-2,2-dimethylchroman . This can be accomplished using various formylation methods such as the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions.

Formation of Aldoxime: The resulting aldehyde is then converted to the corresponding aldoxime, 6-(hydroxyiminomethyl)-2,2-dimethylchroman-7-ol , by reaction with hydroxylamine (B1172632) hydrochloride. rsc.orgrsc.org

Generation of Nitrile Oxide and 1,3-Dipolar Cycloaddition: The aldoxime is treated with a dehydrating agent, such as chloramine-T or N-chlorosuccinimide, in the presence of an alkyne-containing amino acid derivative (e.g., ethyl 2-amino-4-pentyne-oate). This in situ generates a nitrile oxide which undergoes a 1,3-dipolar cycloaddition with the alkyne to form the isoxazole ring. rsc.orgrsc.org The final product is an ethyl 2-amino-3-(3-(7-hydroxy-2,2-dimethylchroman-6-yl)isoxazol-5-yl)propanoate derivative. rsc.orgrsc.org

This method provides a straightforward route to novel amino acids where the chroman and amino acid moieties are connected by a stable isoxazole linker. rsc.orgrsc.org

Synthesis of Pyrazoline and Related Derivatives

Similar to the synthesis of pyrimidines, the construction of pyrazoline derivatives attached to the chroman scaffold also utilizes a chalcone intermediate. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

The synthetic pathway is as follows:

Preparation of Chalcone: As described in section 2.3.2, 1-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-arylprop-2-en-1-one is synthesized via a Claisen-Schmidt condensation. jocpr.com

Cyclization with Hydrazine (B178648): The chalcone is then reacted with hydrazine hydrate, often in the presence of a catalytic amount of acid (e.g., acetic acid) or base, to effect a cyclization reaction. dergipark.org.tr This reaction proceeds through a Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by an intramolecular condensation to form the pyrazoline ring. The product is a 3-aryl-5-(7-hydroxy-2,2-dimethylchroman-6-yl)-4,5-dihydro-1H-pyrazole .

| Starting Chalcone | Reagent | Product |

| 1-(7-Hydroxy-2,2-dimethylchroman-6-yl)-3-phenylprop-2-en-1-one | Hydrazine hydrate | 5-(7-Hydroxy-2,2-dimethylchroman-6-yl)-3-phenyl-4,5-dihydro-1H-pyrazole |

| 1-(7-Hydroxy-2,2-dimethylchroman-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Hydrazine hydrate | 5-(7-Hydroxy-2,2-dimethylchroman-6-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole |

Derivations Leading to Chromanone and Chalcone Frameworks

This compound can be a precursor to both chromanone and chalcone frameworks, which are themselves important classes of heterocyclic compounds with diverse biological activities.

Synthesis of Chromanone Framework: The synthesis of 7-hydroxy-2,2-dimethylchroman-4-one from this compound can be achieved through methods that introduce a carbonyl group at the 4-position of the pyran ring. A direct oxidation of the benzylic methylene (B1212753) group at C4 of the chroman ring is a potential route.

Synthesis of Chalcone Framework: The synthesis of chalcones derived from this compound has been previously discussed as a key step in the formation of pyrimidines and pyrazolines. The essential intermediate for this transformation is 6-acetyl-7-hydroxy-2,2-dimethylchroman . This intermediate is synthesized by the acylation of this compound at the ortho position to the hydroxyl group. jocpr.com The subsequent Claisen-Schmidt condensation with an aromatic aldehyde yields the desired chalcone. jocpr.com

Mechanistic Dissection of in Vitro Biological Activities of 2,2 Dimethylchroman 7 Ol and Its Analogs

Cellular Anticancer and Antiproliferative Mechanisms in Cancer Cell Lines (in vitro)

Inhibition of Human Cancer Cell Line Proliferation (e.g., MCF-7, MDA MB-231, MGC-803, HeLa, Bel-7404)

Derivatives of the 2,2-dimethylchroman-7-ol framework have demonstrated notable antiproliferative activity against a range of human cancer cell lines. In particular, studies have highlighted their efficacy in breast cancer cell lines. For instance, certain analogs have shown potent inhibitory effects on both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells.

While specific IC50 values for this compound on MGC-803, HeLa, and Bel-7404 cell lines are not extensively documented in the available literature, the broad-spectrum activity observed in other cancer cell lines suggests a potential for wider application. It is important to note that the MGC-803 and Bel-7404 cell lines have been identified as problematic due to cross-contamination with HeLa cells, which may impact the interpretation of historical data cellosaurus.orgnih.govcellosaurus.org.

Below is a table summarizing the antiproliferative activities of some chroman and related derivatives against various cancer cell lines.

| Compound/Analog | Cell Line | IC50 (µM) | Source |

| Furochromone Derivative | Multiple | 3.56 x 10⁻¹³ - 4.89 x 10⁻⁷ | rsc.org |

| Pyrazolinylcoumarin Derivative | CCRF-CEM (Leukemia) | 1.88 | nih.gov |

| Pyrazolinylcoumarin Derivative | MOLT-4 (Leukemia) | 1.92 | nih.gov |

| Lumichrome | HepG2 (Liver) | 7.7 (µg/ml) | scholars.direct |

| 5,10-dihydro-7,8-dimethyl alloxazine | HepG2 (Liver) | 17.2 (µg/ml) | scholars.direct |

| Umbelliprenin | QU-DB (Lung) | 47 ± 5.3 | science.gov |

| Umbelliprenin | A549 (Lung) | 52 ± 1.97 | science.gov |

Investigation of Apoptosis Induction Pathways in Cancer Cells

The anticancer activity of this compound analogs is significantly attributed to their ability to induce apoptosis, or programmed cell death. The mitochondrial pathway of apoptosis is a key mechanism, regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins nih.govresearchgate.net. This family includes both pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) nih.govnih.gov. The ratio of these opposing factions determines the cell's fate nih.gov.

Studies on related compounds, such as chalcones, have shown that they can modulate the expression of these proteins, leading to an increased Bax/Bcl-2 ratio, which in turn triggers the apoptotic cascade researchgate.net. This cascade involves the release of cytochrome c from the mitochondria, which then activates a series of caspases, the executioner enzymes of apoptosis nih.gov. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, -7) ultimately leads to the dismantling of the cell nih.gov. Some anticancer agents have been shown to induce apoptosis through the activation of the tumor suppressor protein p53 nih.gov.

Target-Specific Enzyme and Protein Inhibitory Effects (e.g., Glucokinase, Tyrosine Kinase, ICAM-1 Expression)

Glucokinase: Glucokinase plays a crucial role in glucose metabolism and insulin (B600854) secretion. While specific inhibitory data for this compound on glucokinase is limited, the study of enzyme inhibition by related small molecules provides a basis for understanding potential interactions. Glucokinase activators are being explored for the treatment of type 2 diabetes nih.gov. Conversely, inhibitors of glucokinase can impact glucose sensing and cellular metabolism rsc.org.

ICAM-1 Expression: Intercellular Adhesion Molecule-1 (ICAM-1) is a cell surface glycoprotein that plays a significant role in inflammatory responses and immune cell trafficking. The inhibition of ICAM-1 expression is a potential therapeutic strategy for various inflammatory diseases. Studies have identified small molecules that can potently and selectively inhibit the induced expression of ICAM-1 nih.govresearchgate.net. For instance, a 2,4-disubstituted thieno[2,3-c]pyridine, A-205804, was found to be a potent inhibitor of ICAM-1 expression with an IC50 of 25 nM nih.gov. Another inhibitor, A-286982, also demonstrated significant inhibition researchgate.net. While these are not direct analogs of this compound, they illustrate the feasibility of targeting ICAM-1 expression with small molecules.

In Vitro Anti-inflammatory Modulations

Compounds based on the chroman scaffold have demonstrated in vitro anti-inflammatory properties. A key mechanism underlying this activity is the modulation of pro-inflammatory cytokine production. In various cell-based assays, these compounds have been shown to inhibit the release of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from stimulated immune cells like macrophages and microglia nih.govresearchgate.netnih.govfrontiersin.orgopenveterinaryjournal.com. The downregulation of these cytokines is a critical aspect of controlling the inflammatory cascade nih.govnih.gov. For example, studies on curcumin (B1669340), which shares some structural similarities with chroman derivatives, have shown its ability to suppress the expression of TNF-α and IL-6 in inflammatory conditions openveterinaryjournal.com.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Chroman and related heterocyclic structures have been investigated as potential AChE inhibitors. Several thiochroman-4-one derivatives have been synthesized and shown to possess AChE inhibitory activity in the micromolar range, with some compounds exhibiting greater potency than the standard drug rivastigmine researchgate.netmagtechjournal.com. Coumarin (B35378) derivatives have also been identified as promising AChE inhibitors nih.gov.

The following table presents the AChE inhibitory activity of some chroman and related derivatives.

| Compound/Analog | IC50 | Source |

| Thiochroman-4-one derivative (8a) | 0.96 µM | researchgate.netmagtechjournal.com |

| Carbamate derivative | 12.0 ± 2.01 to 61.3 ± 2.59 nM (Ki values) | researchgate.net |

| Succinimide derivative (I) | 0.031 mM | mdpi.com |

| Succinimide derivative (II) | 0.029 mM | mdpi.com |

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy across Derivatives

The biological efficacy of this compound and its analogs is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how modifications to the molecular scaffold influence their anticancer and other biological activities researchgate.netnih.gov.

For anticancer activity, the nature and position of substituents on the chroman ring system play a crucial role. For instance, in related chalcone (B49325) derivatives, the presence of specific functional groups on the aromatic rings can significantly enhance cytotoxicity and the ability to induce apoptosis nih.gov. The introduction of certain groups can also influence the compound's ability to inhibit specific enzymes, such as tyrosine kinases rsc.org.

In the context of enzyme inhibition, SAR studies of acetylcholinesterase inhibitors have revealed that the type and size of substituents can significantly impact inhibitory potency mdpi.com. For example, in a series of succinimide derivatives, subtle changes in the substituent altered the IC50 values for AChE inhibition mdpi.com.

Computational Chemistry and Theoretical Modeling of 2,2 Dimethylchroman 7 Ol

Electronic Structure Characterization and Molecular Conformation Analysis

The electronic structure and three-dimensional shape of a molecule are fundamental to its chemical behavior. Computational methods are employed to characterize these features with high precision. The analysis of 2,2-Dimethylchroman-7-ol would begin with geometry optimization, a process where the molecule's lowest-energy, most stable conformation is determined. This involves calculating the potential energy surface of the molecule to find the spatial arrangement of atoms that has the minimum energy.

Once the optimized geometry is obtained, its electronic structure is analyzed. This includes the calculation and visualization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. nih.govscirp.org For this compound, this analysis would reveal the distribution of electron density, highlighting the electron-rich phenolic oxygen and aromatic ring, which are likely sites for electrophilic attack or hydrogen bonding.

Prediction and Interpretation of Spectroscopic Data

Computational spectroscopy is a vital field that predicts the spectral properties of molecules, aiding in the interpretation of experimental data and confirming chemical structures.

Theoretical calculations of NMR spectra have become a standard tool for structure elucidation and verification. youtube.comcomporgchem.com Density Functional Theory (DFT) is commonly used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnih.gov The standard approach involves optimizing the molecule's geometry and then calculating the nuclear shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dk

For this compound, theoretical chemical shifts would be calculated for each unique hydrogen and carbon atom in the structure. These calculated values are then typically scaled and correlated with experimental NMR data. A strong linear correlation between the predicted and observed chemical shifts provides high confidence in the assigned structure. nih.gov Discrepancies can point to incorrect structural assignments or highlight interesting electronic effects not captured by the computational model.

Hypothetical Correlation of Predicted vs. Experimental NMR Shifts for this compound This table illustrates the format of data that would be generated from a computational NMR study. The values are hypothetical.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C-2 | 75.1 | 74.8 | 0.3 |

| C-3 | 31.5 | 31.2 | 0.3 |

| C-4 | 21.8 | 21.6 | 0.2 |

| C-4a | 116.9 | 116.5 | 0.4 |

| C-5 | 113.2 | 112.9 | 0.3 |

| C-6 | 115.8 | 115.4 | 0.4 |

| C-7 | 154.5 | 154.1 | 0.4 |

| C-8 | 117.4 | 117.0 | 0.4 |

| C-8a | 148.3 | 147.9 | 0.4 |

| C-9 (Methyl) | 26.7 | 26.5 | 0.2 |

| C-10 (Methyl) | 26.7 | 26.5 | 0.2 |

Computational vibrational analysis predicts the frequencies and intensities of a molecule's vibrational modes, which correspond to the absorption bands in an IR spectrum. mdpi.comnih.gov By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated.

This analysis is invaluable for assigning specific experimental peaks to the corresponding molecular motions. For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group (typically a broad band around 3300-3500 cm⁻¹), C-H stretching from the aromatic ring and the aliphatic portions, C=C stretching within the aromatic ring, and C-O stretching vibrations from the ether and phenol (B47542) groups. globalresearchonline.net Comparing the computed spectrum with the experimental one helps to confirm the presence of these functional groups and provides a detailed fingerprint of the molecule's structure. wisc.edu

Hypothetical Predicted Vibrational Frequencies for this compound This table illustrates the type of data generated from a vibrational analysis. Frequencies are hypothetical.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity | Assignment |

|---|---|---|---|

| ν1 | 3450 | High | O-H Stretch (Phenol) |

| ν2 | 3055 | Medium | Aromatic C-H Stretch |

| ν3 | 2975 | High | Aliphatic C-H Stretch (Methyl) |

| ν4 | 1610 | Medium | Aromatic C=C Stretch |

| ν5 | 1480 | High | CH₂ Scissoring |

| ν6 | 1250 | High | Aromatic C-O Stretch |

| ν7 | 1120 | Medium | Aliphatic C-O Stretch (Ether) |

Molecular Docking Simulations for Ligand-Target Interactions with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

In a docking simulation involving this compound, the molecule would be treated as a flexible ligand, and a specific biological target (e.g., an enzyme implicated in a disease) would be the receptor. The docking algorithm samples numerous possible conformations and orientations of the ligand within the receptor's active site, calculating a binding score for each pose. The best score typically corresponds to the most stable binding mode. The results provide insights into the binding affinity (e.g., in kcal/mol) and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govfrontiersin.org Such a study could reveal, for instance, that the hydroxyl group of this compound acts as a hydrogen bond donor to a key amino acid residue in the target's active site.

Density Functional Theory (DFT) Applications in Reactivity, Stability, and Electronic Property Prediction

Density Functional Theory (DFT) is a versatile quantum mechanical method that is widely applied to study the electronic properties of molecules. researchgate.net Beyond geometry optimization and spectral prediction, DFT is used to calculate a suite of descriptors that predict a molecule's reactivity and stability. scirp.org

For this compound, DFT calculations can generate a molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting where the molecule will interact with other polar molecules or ions. Other calculated properties include ionization potential, electron affinity, and global reactivity descriptors like chemical hardness and electrophilicity. researchgate.net The HOMO-LUMO energy gap, as mentioned earlier, is a key indicator of kinetic stability. nih.gov These DFT-derived properties provide a comprehensive electronic profile of the molecule, offering a theoretical basis for understanding its chemical behavior.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods are instrumental in elucidating the detailed pathways of chemical reactions. researchgate.net These studies go beyond static pictures of molecules and model the transformation from reactants to products. A key goal is to locate the transition state (TS) for a given reaction step—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy, which governs the reaction rate. nih.gov

For this compound, such studies could be applied to understand its synthesis, potential metabolic pathways, or its antioxidant activity (e.g., by modeling the hydrogen atom transfer from the phenolic hydroxyl group). By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed mechanism can be constructed. researchgate.net This allows researchers to determine the most favorable reaction pathway and provides a deeper understanding of the factors controlling the reaction's outcome.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orglongdom.org These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced therapeutic or other desired properties. wikipedia.org In the context of chroman derivatives, including structures related to this compound, QSAR studies have been effectively employed to predict various biological activities, such as antioxidant and fungicidal effects. nih.govfrontiersin.org

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties and structural features. longdom.org These properties are quantified by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. slideshare.net By employing statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS), a mathematical model is constructed that relates these descriptors to the observed biological activity. frontiersin.orgnih.gov

A study on synthetic chromone (B188151) derivatives as antioxidants utilized three-dimensional QSAR (3D-QSAR) with Molecular Field Analysis (MFA) to investigate the substitutional requirements for favorable antioxidant activity. nih.gov This approach considers the steric and electrostatic fields around the molecules. The generated model demonstrated good predictive ability, which is crucial for the design of novel antioxidants. nih.gov The statistical significance of a QSAR model is assessed through various parameters, including the correlation coefficient (r²), the cross-validated correlation coefficient (q² or r²cv), and the predictive correlation coefficient (r²pred). nih.govfrontiersin.org

For instance, in a 2D-QSAR analysis of 3-iodochromone derivatives for fungicidal activity, the MLR model was identified as the most robust. frontiersin.org The key descriptors influencing the activity were found to be DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, and ZCompDipole. frontiersin.org Such findings are invaluable for optimizing the structure of chromone derivatives to enhance their fungicidal potency.

The table below summarizes the statistical parameters of a representative QSAR model for chromone derivatives, illustrating the robustness and predictive power of the model.

| Statistical Parameter | Value | Significance |

| Correlation Coefficient (r²) | 0.943 | Indicates a strong correlation between the descriptors and the biological activity. |

| Cross-validated Coefficient (q²) | 0.911 | Demonstrates the internal predictive ability of the model. |

| Predictive r² (r²pred) | 0.837 | Shows the model's capacity to predict the activity of external test set compounds. |

This data is based on a QSAR study of 3-Iodochromone derivatives as potential fungicides. frontiersin.org

While direct QSAR studies on this compound are not extensively documented in the provided search results, the methodologies and findings from studies on analogous chroman and chromone structures provide a solid framework for how such an investigation could be approached. By calculating relevant molecular descriptors for this compound and its derivatives, it would be possible to develop predictive QSAR models for a range of biological activities.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rsc.org This technique provides detailed insights into the conformational flexibility of molecules, their interactions with surrounding solvent molecules (solvation effects), and their binding to biological targets such as proteins. nih.govnih.gov For compounds like this compound, MD simulations can elucidate how the molecule behaves in a biological environment, which is crucial for understanding its mechanism of action.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the dynamic behavior of the system. nih.gov These simulations can reveal the stability of protein-ligand complexes, identify key interacting residues, and predict binding free energies. nih.govnih.gov

For example, MD simulations have been employed to investigate the behavior of 6-substituted 3-formyl chromone derivatives as potential anti-diabetic agents. nih.gov These simulations were used to explore the docked complexes of the compounds with target proteins, providing a detailed description of the atomic interactions. The Root Mean Square Deviation (RMSD) of the protein-ligand complex is often monitored during the simulation to assess its stability. nih.gov

Furthermore, MD simulations can shed light on solvation effects by explicitly modeling the solvent molecules around the solute. udel.edu This is critical as the interaction with the solvent can significantly influence the conformation and biological activity of a molecule. The choice of the water model and force field is an important consideration for the accuracy of the simulation. mdpi.com

The following table outlines key parameters and outputs from a typical molecular dynamics simulation study, such as one that could be applied to this compound interacting with a biological target.

| Parameter/Output | Description | Relevance |

| Force Field | AMBER, GROMACS, CHARMM | A set of empirical energy functions used to calculate the forces between atoms. nih.gov |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The duration of the simulation, which needs to be long enough to capture the relevant biological events. nih.gov |

| Temperature and Pressure | Controlled (e.g., 300 K, 1 bar) | Maintained to mimic physiological conditions. nih.gov |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Indicates the stability of the system over time. nih.gov |

| Binding Free Energy | Calculated using methods like MM-PBSA/GBSA. | Predicts the strength of the interaction between the ligand and its target. nih.gov |

While specific molecular dynamics simulations for this compound were not detailed in the search results, the application of this technique to similar chromane (B1220400) and chromone structures highlights its potential. nih.govcore.ac.uk Such simulations could provide valuable information on the conformational preferences of this compound, its solvation in aqueous environments, and its potential interactions with various biological macromolecules.

Pharmacological Studies of 2,2 Dimethylchroman 7 Ol and Its Derivatives in Preclinical Animal Models

Efficacy Assessment in Animal Disease Models (e.g., antimicrobial, anticancer)

The therapeutic potential of 2,2-Dimethylchroman-7-ol and its derivatives, suggested by initial in vitro screenings, requires rigorous validation in living organisms. Animal disease models are indispensable for evaluating the in vivo efficacy of these compounds against complex biological systems and pathologies such as cancer and microbial infections.

While in vivo efficacy data for this compound is limited in publicly available literature, studies on related chroman and chromene derivatives provide a framework for how such assessments are conducted. For instance, research on other chroman-based structures has demonstrated potential anticancer and antiparasitic activities in cellular assays. A novel class of chroman-like small-molecule inhibitors has been reported to show significant activity in inhibiting the PD-1/PD-L1 interaction, a key mechanism in cancer immunotherapy. nih.gov Similarly, certain chroman-4-one derivatives have been evaluated for their activity against parasites like Trypanosoma brucei and Leishmania infantum, showing efficacy against the parasitic enzymes and the parasites themselves. nih.gov

In the realm of antimicrobial research, various coumarin (B35378) derivatives, which share a core benzopyrone structure with chromans, have been tested for in vitro antibacterial and antifungal activity. medwinpublishers.comscispace.com Studies on synthetic 2,2-dimethylpyranocoumarins have also reported in vitro antibacterial activity against a spectrum of bacteria. researchgate.net These in vitro findings are the first step, indicating that progression to in vivo infection models would be a logical next phase of research. Such models could include rodent models of bacterial sepsis or topical infections to assess the compound's ability to reduce microbial load and improve clinical outcomes. iitri.orgnih.gov

For anticancer evaluation, a typical approach involves using xenograft models, where human cancer cell lines are implanted into immunocompromised mice. nih.govnih.govnih.gov For example, a study on a curcumin (B1669340) derivative, (2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC), utilized a 4T1 breast cancer cell mouse model. rsc.org The study assessed the compound's effect on tumor growth, proliferation, inflammation, and metastasis, providing a comprehensive in vivo efficacy profile. rsc.org Similar models would be appropriate for evaluating the anticancer potential of this compound derivatives.

Table 1: In Vitro Biological Activities of Representative Chroman Derivatives This table summarizes findings from cellular assays, which typically precede in vivo animal studies.

| Compound Class | Target/Organism | Observed In Vitro Effect |

|---|---|---|

| Chroman-like molecules | PD-1/PD-L1 Interaction | Inhibition of protein-protein interaction |

| Chroman-4-one derivatives | T. brucei & L. infantum | Inhibition of parasitic enzymes and growth |

| 2,2-Dimethylpyranocoumarins | Various Bacteria | Antibacterial activity |

| Substituted Chroman-4-ones | Sirtuin 2 (SIRT2) | Selective enzyme inhibition |

Investigation of Drug-Drug Interactions in Vivo Animal Models

When developing a new therapeutic agent, it is crucial to understand its potential to interact with other drugs a patient may be taking. Drug-drug interactions (DDIs) can lead to reduced efficacy or increased toxicity of co-administered medications. researchgate.net In vivo animal models provide a platform to investigate these interactions before human trials.

The primary mechanism for pharmacokinetic DDIs involves the inhibition or induction of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. researchgate.net An investigational drug that inhibits a specific CYP enzyme could cause the plasma concentrations of another drug metabolized by that same enzyme to rise to toxic levels. Conversely, an inducer could accelerate the metabolism of a co-administered drug, reducing its effectiveness.

Currently, there is a lack of specific published studies on the in vivo drug-drug interaction profile of this compound or its direct derivatives. The general approach to assess this involves in vitro assays with liver microsomes followed by in vivo studies in animal models. semanticscholar.org In a typical in vivo study, an animal model (e.g., rat) would be administered the chroman derivative followed by a known "probe" substrate for a specific CYP enzyme. Changes in the pharmacokinetics of the probe substrate would indicate an interaction. While no specific data exists for this compound, the potential for DDIs would be a required component of its formal preclinical safety evaluation.

Development and Validation of Appropriate Animal Models for Chroman-Based Research

The reliability of preclinical efficacy data is heavily dependent on the quality and relevance of the animal model used. An ideal animal model should mimic the key aspects of the human disease it is intended to represent. nih.gov For research on chroman-based compounds, the choice of model depends on the therapeutic target (e.g., a specific cancer type, a bacterial strain).

Model Development:

For Cancer Research: A variety of mouse models are available. Cell line-derived xenograft (CDX) models are common and involve implanting human cancer cells into immunodeficient mice. nih.gov Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted, are considered more clinically relevant as they better retain the characteristics of the original tumor. nih.gov Genetically engineered mouse models (GEMMs) can be designed to develop tumors spontaneously due to specific genetic mutations, closely mimicking human cancer development. frontiersin.orgtaconic.com

For Antimicrobial Research: Models of infection are created by introducing a specific pathogen into an animal. The site and type of infection are designed to be relevant to human disease, such as lung infections, skin infections, or systemic infections (sepsis). nih.gov The choice of animal (e.g., mouse, rat, rabbit) can depend on the pathogen and the desired physiological response. nih.gov

Model Validation: Validation is the process of confirming that an animal model is "fit-for-purpose." researchgate.net This involves several key criteria:

Face Validity: The model should phenotypically resemble the human condition in its symptoms and pathology.

Construct Validity: The model should have a similar underlying cause or mechanism of disease as in humans (e.g., the same genetic mutation).

Predictive Validity: The model should accurately predict the efficacy of treatments that are known to work (or not work) in humans. nih.gov

The translation of findings from animal models to human clinical trials is a significant challenge in drug development, with high failure rates often attributed to the limitations of preclinical models. frontiersin.org Therefore, the careful selection, development, and rigorous validation of animal models are critical for advancing chroman-based research and increasing the likelihood of clinical success.

Q & A

Q. What metrics should guide the selection of this compound analogs for preclinical development?

- Methodological Answer : Prioritize analogs with:

- Lipinski’s Rule of Five compliance (MW ≤500, LogP ≤5).

- High membrane permeability (PAMPA assay ≥1 × 10⁻⁶ cm/s).

- Low cytotoxicity (CC₅₀ >100 μM in HepG2/HEK293 cells).

- Synergistic effects in combinatorial antioxidant screens .

Data Contradiction Analysis Framework

- Step 1 : Cross-reference experimental conditions (e.g., solvent polarity, oxygen levels) across studies to identify confounding variables .

- Step 2 : Perform meta-analysis using tools like RevMan to quantify heterogeneity (I² statistic) in reported IC₅₀ values .

- Step 3 : Validate disputed mechanisms (e.g., singlet oxygen vs. superoxide scavenging) using electron paramagnetic resonance (EPR) with spin traps like TEMPO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.